molecular formula C22H20N4O5 B3015344 N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-23-1

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B3015344
CAS No.: 1116084-23-1
M. Wt: 420.425
InChI Key: PJBWNEUXQZHOOY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
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Scientific Research Applications

Coronary Active Derivatives

Research has identified certain benzopyranone derivatives, closely related to the chemical structure of interest, for their potential in the prophylaxis and therapy of coronary heart disease. These compounds have demonstrated coronary dilatation in animal models, suggesting their utility in enhancing blood flow through coronary vessels (Jacobi, H., Boltze, K., Seidel, P., & Schwarz, H., 1977).

Antifungal Activity

Derivatives of N-Benzoyl-N'-dialkylthiourea, incorporating morpholinyl groups similar to the structure , have been synthesized and analyzed for their antifungal activities. These compounds, along with their Co(III) complexes, exhibited notable antifungal properties against pathogens responsible for significant plant diseases (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone, featuring morpholino groups, has led to compounds with significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings open avenues for developing new therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Structural Characterization

Studies have also focused on the structural characterization of benzamide derivatives, revealing intricate intra- and intermolecular interactions. Such insights are crucial for understanding the binding mechanisms and designing drugs with enhanced efficacy (Pang, Huai‐Lin, Yang, Hai‐Bo, Yin, D., & Mao, Chunhui, 2006).

Synthesis and Biological Activity

Another research area explores the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, emphasizing its effective inhibition on the proliferation of cancer cell lines. This highlights the potential for developing cancer therapies based on modifying these chemical structures (Lu, Jiu-Fu, Zhou, Xing-long, Xu, Yu-Hang, et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c27-21(25-16-3-6-18-19(13-16)30-14-29-18)15-1-4-17(5-2-15)31-22-20(23-7-8-24-22)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWNEUXQZHOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.